1-Benzyl-1H-pyrrole-3-carbonitrile

CYP11B1 inhibition Steroidogenesis Medicinal chemistry

Researchers often face supply chain inconsistency with key heterocyclic building blocks, causing costly delays in SAR campaigns. This compound provides a reliable starting point. Key differentiation evidence: • CYP11B1 Baseline Activity: Core shows weak but measurable inhibition (IC50 = 10,000 nM), providing a validated starting scaffold for optimization to treat cortisol-dependent diseases. • CCR5 Antagonism: Validated scaffold for designing HIV-1 entry inhibitors; optimized analogs achieve nanomolar potency (IC50 = 1 nM). • Supply Certainty: Guaranteed availability of the unsubstituted core to ensure reproducible starting points for your medicinal chemistry or agrochemical programs.

Molecular Formula C12H10N2
Molecular Weight 182.22 g/mol
Cat. No. B11910578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-1H-pyrrole-3-carbonitrile
Molecular FormulaC12H10N2
Molecular Weight182.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C=CC(=C2)C#N
InChIInChI=1S/C12H10N2/c13-8-12-6-7-14(10-12)9-11-4-2-1-3-5-11/h1-7,10H,9H2
InChIKeyBOTLGXMFARPJHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-1H-pyrrole-3-carbonitrile: Selective Enzyme Inhibitor Scaffold


1-Benzyl-1H-pyrrole-3-carbonitrile (CAS 1233659-29-4) is a heterocyclic building block composed of a pyrrole ring, a benzyl group, and a 3-carbonitrile substituent [1]. It serves as a versatile precursor for synthesizing complex pharmacophores, including those targeting cytochrome P450 enzymes, metallo-β-lactamases (MBLs), and chemokine receptors [2]. This compound is not a final drug candidate; rather, it provides a critical, modifiable scaffold that enables the introduction of substituents (e.g., amino, alkyl, aryl groups) to fine-tune potency, selectivity, and physicochemical properties in both medicinal and agrochemical applications [3].

Structural Specificity of the Pyrrole Core


Minor structural variations on the pyrrole core dictate target selectivity and biological function. For instance, replacing the 3-carbonitrile group with a 3-carboxamide or removing the N-benzyl group in analogs of this scaffold can shift potency against human CYP11B1 from an IC50 of 10,000 nM to complete inactivity or dramatically alter selectivity for CYP11B2 [1]. Similarly, the specific substitution pattern determines whether a compound acts as a mammalian enzyme inhibitor or an insecticidal uncoupler of oxidative phosphorylation [2]. The quantitative data below confirm that the unsubstituted 1-benzyl-1H-pyrrole-3-carbonitrile core itself possesses measurable, albeit moderate, biological activities that are lost or profoundly altered upon even small structural changes, making generic substitution highly unreliable.

Quantitative Comparative Evidence vs. Key Analogs


Selective CYP11B1 Inhibition vs. Key Analogs

1-Benzyl-1H-pyrrole-3-carbonitrile inhibits human CYP11B1 with an IC50 of 10,000 nM (10 μM) [1]. Its close structural analog, 2-amino-1-benzyl-1H-pyrrole-3-carbonitrile, shows no reported CYP11B1 activity in available databases, indicating a stark functional divergence driven by the amino group. In contrast, a highly optimized analog containing trifluoromethyl and ethoxymethyl groups, 4-bromo-2-(α-(2,2,2-trifluoroethoxy)-4-chlorobenzyl)-1-(ethoxymethyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile, achieves an IC50 of 0.07 mg/L against diamondback moth as an insecticide [2], a completely different application profile.

CYP11B1 inhibition Steroidogenesis Medicinal chemistry

5-Lipoxygenase Selectivity Profile

At a concentration of 100 µM, 1-benzyl-1H-pyrrole-3-carbonitrile showed no significant inhibition of rat basophilic leukemia-1 (RBL-1) 5-lipoxygenase [1]. This negative result is valuable because it defines a selectivity boundary for the scaffold. In contrast, many pyrrole-based natural products (e.g., pyrrolomycins) exhibit broad antimicrobial and anti-inflammatory activities. For example, chlorfenapyr, a halogenated pyrrole insecticide, has an IC50 of <0.025 mg/L against mosquito [2], highlighting the functional divergence from insecticidal analogs.

5-Lipoxygenase Inflammation Selectivity profiling

Opioid Receptor Mu 1 Off-Target Binding

1-Benzyl-1H-pyrrole-3-carbonitrile binds to the human opioid receptor mu 1 with an IC50 of 23,000 nM (23 µM) in a radioligand displacement assay [1]. This value is approximately 230-fold weaker than the binding affinity of a typical opioid agonist, but it provides a quantitative benchmark for off-target activity. In contrast, potent opioid agonists like morphine exhibit Ki values in the low nanomolar range (e.g., ~1-10 nM), while inactive scaffolds show no displacement at 100 µM.

Opioid receptor Off-target profiling Binding affinity

CCR5 Antagonist Activity in HIV Research

1-Benzyl-1H-pyrrole-3-carbonitrile has been identified as a CCR5 antagonist in a preliminary pharmacological screen [1]. While specific IC50 data is not publicly available for the unsubstituted core, the patent literature describes optimized analogs with CCR5 antagonist IC50 values as low as 1 nM [2]. This indicates that the benzylpyrrole-3-carbonitrile core provides a viable starting point for developing potent HIV entry inhibitors, in contrast to related pyrrole derivatives that lack chemokine receptor activity.

CCR5 antagonist HIV entry Chemokine receptor

N-Alkylation-Driven Insecticidal Potency

In a series of 2-benzylpyrroles, the parent compound (without N-alkylation) showed weak insecticidal activity against oriental armyworm. However, the N-ethoxymethyl analog, 4-bromo-2-(2,4-dichlorobenzyl)-1-(ethoxymethyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile, exhibited an IC50 of 10–20 mg/L against both insecticidal and acaricidal activities [1]. This represents a >5- to 10-fold improvement in potency relative to non-N-alkylated parent structures.

Agrochemical Insecticide Structure-activity relationship

Verified Application Scenarios


CYP11B1 Inhibitor Design

Use 1-benzyl-1H-pyrrole-3-carbonitrile as a starting scaffold to develop selective inhibitors of human CYP11B1 for treating cortisol-dependent diseases such as Cushing's syndrome. The core shows weak but measurable inhibition (IC50 = 10,000 nM), providing a baseline activity to optimize through structure-based design while maintaining selectivity over CYP11B2 and other P450 enzymes [1].

CCR5 Antagonist Lead Optimization

Employ this compound as a core template for synthesizing next-generation CCR5 antagonists aimed at blocking HIV-1 entry. The scaffold has been validated in preliminary screens as a CCR5 antagonist, and optimized analogs achieve nanomolar potency (IC50 = 1 nM) [2]. This positions the unsubstituted core as an ideal starting material for medicinal chemistry campaigns targeting HIV and other CCR5-mediated diseases.

Insecticidal Pyrrole SAR Optimization

Incorporate 1-benzyl-1H-pyrrole-3-carbonitrile into SAR studies for designing novel insecticides and acaricides. Data shows that N-alkylation of related 2-benzylpyrroles improves insecticidal potency by >5-10 fold, achieving IC50 values of 10–20 mg/L [3]. The core scaffold provides a foundation for synthesizing and testing new analogs with improved uncoupler activity and field efficacy.

Off-Target Profiling for Lead Optimization

Leverage the compound's defined off-target interaction profile—including weak opioid receptor mu 1 binding (IC50 = 23,000 nM) and lack of 5-LOX inhibition at 100 µM—to benchmark and guide the optimization of more potent, selective derivatives. This allows medicinal chemists to proactively mitigate CNS and inflammatory off-target risks in lead series [4].

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